Cas no 955702-05-3 (N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide)

N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a specialized organic compound featuring a 1,3-oxazole core substituted with a 4-fluorophenyl group and an N-(2-carbamoylphenyl)carboxamide moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The fluorophenyl group enhances metabolic stability and binding affinity, while the carboxamide functionality contributes to solubility and molecular interactions. Its well-defined heterocyclic framework is advantageous for structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors or receptor modulators. The compound's synthetic versatility allows for further derivatization, supporting its utility in medicinal chemistry and drug discovery applications.
N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide structure
955702-05-3 structure
Product name:N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
CAS No:955702-05-3
MF:C17H12FN3O3
MW:325.293887138367
CID:6305630
PubChem ID:16950358

N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
    • N-(2-carbamoylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide
    • F2434-0785
    • AKOS024648044
    • 955702-05-3
    • Inchi: 1S/C17H12FN3O3/c18-11-7-5-10(6-8-11)14-9-20-17(24-14)16(23)21-13-4-2-1-3-12(13)15(19)22/h1-9H,(H2,19,22)(H,21,23)
    • InChI Key: WXRCCIXAIBIDCW-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=CN=C(C(NC2C=CC=CC=2C(N)=O)=O)O1

Computed Properties

  • Exact Mass: 325.08626942g/mol
  • Monoisotopic Mass: 325.08626942g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 98.2Ų
  • XLogP3: 2.7

N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2434-0785-10μmol
N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
955702-05-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2434-0785-25mg
N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
955702-05-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2434-0785-1mg
N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
955702-05-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2434-0785-40mg
N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
955702-05-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2434-0785-30mg
N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
955702-05-3 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2434-0785-5μmol
N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
955702-05-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2434-0785-75mg
N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
955702-05-3 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2434-0785-2μmol
N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
955702-05-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2434-0785-4mg
N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
955702-05-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2434-0785-50mg
N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
955702-05-3 90%+
50mg
$160.0 2023-05-16

Additional information on N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide

Comprehensive Overview of N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide (CAS No. 955702-05-3)

The compound N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide, identified by its CAS number 955702-05-3, is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The presence of both carbamoyl and fluorophenyl groups in its structure enhances its potential for interactions with biological targets, making it a subject of interest for researchers exploring novel therapeutic agents.

In recent years, the demand for heterocyclic compounds like N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide has surged due to their role in developing small-molecule inhibitors and kinase modulators. These compounds are often investigated for their potential in treating conditions such as inflammatory diseases, cancer, and metabolic disorders. The fluorophenyl moiety, in particular, is a common feature in many FDA-approved drugs, as it can improve metabolic stability and binding affinity. This has led to increased searches for "oxazole-based therapeutics" and "fluorophenyl derivatives in drug design" across academic and industrial platforms.

The synthesis of CAS No. 955702-05-3 typically involves multi-step organic reactions, including condensation and cyclization processes. Researchers often employ microwave-assisted synthesis or catalytic methods to optimize yield and purity. The compound's molecular weight and solubility profile are critical parameters for its application in high-throughput screening (HTS) assays. Given its structural complexity, questions like "how to synthesize N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide" or "what are the analytical methods for CAS 955702-05-3" are frequently encountered in scientific forums and search engines.

From a mechanistic perspective, N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is hypothesized to interact with enzyme active sites or protein-protein interfaces. Computational studies, such as molecular docking and QSAR modeling, are often used to predict its bioactivity. These approaches align with the growing trend of "AI-driven drug discovery" and "computational chemistry tools," which are hot topics in modern pharmacology. The compound's ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) are also under scrutiny, as they determine its viability as a lead compound.

In addition to its pharmaceutical potential, CAS No. 955702-05-3 is studied for its material science applications. Its oxazole core can contribute to the development of organic semiconductors or fluorescent probes, addressing the rising interest in "functional organic materials." This dual applicability in life sciences and advanced materials makes it a versatile candidate for interdisciplinary research.

To summarize, N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide (955702-05-3) represents a promising scaffold for both drug development and material innovation. Its unique structural features and broad applicability continue to drive scientific inquiry, as evidenced by the increasing volume of related publications and patents. For researchers seeking "oxazole-carboxamide derivatives" or "fluorophenyl-containing bioactive molecules," this compound offers a compelling case study in modern chemical research.

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